molecular formula C8H13NO3 B3405922 (E)-4-(isobutylamino)-4-oxobut-2-enoic acid CAS No. 174204-82-1

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid

Cat. No.: B3405922
CAS No.: 174204-82-1
M. Wt: 171.19 g/mol
InChI Key: XJSSNSHFQBQNBR-ONEGZZNKSA-N
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Description

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbonyl group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(isobutylamino)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of isobutylamine with maleic anhydride under controlled conditions. The reaction typically proceeds via nucleophilic addition of the amine to the anhydride, followed by cyclization and dehydration steps to yield the desired enone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale, minimizing the formation of by-products and ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(isobutylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazoles: These compounds share a similar enone structure and exhibit comparable reactivity.

    Imidazoles: Another class of heterocycles with similar chemical properties.

    Thiazoles: These compounds also contain a conjugated system and exhibit similar chemical behavior.

Uniqueness

(E)-4-(isobutylamino)-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutylamino group provides unique steric and electronic effects, differentiating it from other enones and related compounds.

Properties

IUPAC Name

(E)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSSNSHFQBQNBR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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